N,N'-naphthalene-1,5-diylbis{2-[(1-bromonaphthalen-2-yl)oxy]acetamide}
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Overview
Description
2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N-(5-{2-[(1-BROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}NAPHTHALEN-1-YL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes multiple naphthalene rings and bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N-(5-{2-[(1-BROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}NAPHTHALEN-1-YL)ACETAMIDE typically involves multiple steps, starting with the bromination of naphthalene to form 1-bromonaphthalene. This intermediate is then subjected to further reactions to introduce the oxy and acetamido groups. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functionalization reactions. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N-(5-{2-[(1-BROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}NAPHTHALEN-1-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves replacing the bromine atoms with other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives.
Scientific Research Applications
2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N-(5-{2-[(1-BROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}NAPHTHALEN-1-YL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N-(5-{2-[(1-BROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}NAPHTHALEN-1-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromonaphthalen-2-yl acetate
- 2-[(1-bromonaphthalen-2-yl)oxy]acetic acid
- 2-[(1-bromonaphthalen-2-yl)oxy]-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide
Uniqueness
Compared to these similar compounds, 2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N-(5-{2-[(1-BROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}NAPHTHALEN-1-YL)ACETAMIDE stands out due to its complex structure and the presence of multiple functional groups
Properties
Molecular Formula |
C34H24Br2N2O4 |
---|---|
Molecular Weight |
684.4 g/mol |
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxy-N-[5-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]amino]naphthalen-1-yl]acetamide |
InChI |
InChI=1S/C34H24Br2N2O4/c35-33-23-9-3-1-7-21(23)15-17-29(33)41-19-31(39)37-27-13-5-12-26-25(27)11-6-14-28(26)38-32(40)20-42-30-18-16-22-8-2-4-10-24(22)34(30)36/h1-18H,19-20H2,(H,37,39)(H,38,40) |
InChI Key |
XNRUAWKTHVZGTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NC3=CC=CC4=C3C=CC=C4NC(=O)COC5=C(C6=CC=CC=C6C=C5)Br |
Origin of Product |
United States |
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